molecular formula C24H26N4O2S B2526363 3-phenyl-N-(2-{[(2-phenylethyl)carbamoyl]methyl}-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl)propanamide CAS No. 1172556-03-4

3-phenyl-N-(2-{[(2-phenylethyl)carbamoyl]methyl}-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl)propanamide

Cat. No.: B2526363
CAS No.: 1172556-03-4
M. Wt: 434.56
InChI Key: ZDBAGHDGWHFJFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-phenyl-N-(2-{[(2-phenylethyl)carbamoyl]methyl}-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound belongs to the class of thienopyrazoles, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-phenyl-N-(2-{[(2-phenylethyl)carbamoyl]methyl}-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl)propanamide typically involves multiple steps. One common method starts with the preparation of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde. This intermediate undergoes an iodine-mediated electrophilic cyclization to form 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine, which is then subjected to Suzuki cross-coupling reactions with various boronic acids .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 3-phenyl-N-(2-{[(2-phenylethyl)carbamoyl]methyl}-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl)propanamide can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, often using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds.

Scientific Research Applications

3-phenyl-N-(2-{[(2-phenylethyl)carbamoyl]methyl}-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl)propanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-phenyl-N-(2-{[(2-phenylethyl)carbamoyl]methyl}-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce poly(ADP-ribose) polymerase 1 (PARP-1) cleavage, activate caspase 9, and reduce the expression levels of proliferating cell nuclear antigen (PCNA), leading to the induction of cell death .

Comparison with Similar Compounds

Uniqueness: 3-phenyl-N-(2-{[(2-phenylethyl)carbamoyl]methyl}-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl)propanamide is unique due to its specific structure, which allows it to interact with multiple molecular targets and pathways, leading to its diverse biological activities.

Properties

IUPAC Name

N-[2-[2-oxo-2-(2-phenylethylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2S/c29-22(12-11-18-7-3-1-4-8-18)26-24-20-16-31-17-21(20)27-28(24)15-23(30)25-14-13-19-9-5-2-6-10-19/h1-10H,11-17H2,(H,25,30)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBAGHDGWHFJFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)CC(=O)NCCC3=CC=CC=C3)NC(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.